molecular formula C9H11F2NO2 B13522405 (2-(Difluoromethoxy)-4-methoxyphenyl)methanamine

(2-(Difluoromethoxy)-4-methoxyphenyl)methanamine

Cat. No.: B13522405
M. Wt: 203.19 g/mol
InChI Key: UJXXXXSYTLMOFI-UHFFFAOYSA-N
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Description

(2-(Difluoromethoxy)-4-methoxyphenyl)methanamine is an organic compound with the molecular formula C9H12F2NO2 It is characterized by the presence of both difluoromethoxy and methoxy groups attached to a phenyl ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Difluoromethoxy)-4-methoxyphenyl)methanamine typically involves the introduction of the difluoromethoxy group onto a phenyl ring followed by the addition of a methanamine group. One common method involves the use of difluoromethylation reagents in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using specialized equipment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-(Difluoromethoxy)-4-methoxyphenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxyphenyl oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(2-(Difluoromethoxy)-4-methoxyphenyl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (2-(Difluoromethoxy)-4-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to various receptors and enzymes. The methanamine group can participate in nucleophilic reactions, further modulating its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Difluoromethoxy)-4-methoxyphenyl)methanamine is unique due to the presence of both difluoromethoxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H11F2NO2

Molecular Weight

203.19 g/mol

IUPAC Name

[2-(difluoromethoxy)-4-methoxyphenyl]methanamine

InChI

InChI=1S/C9H11F2NO2/c1-13-7-3-2-6(5-12)8(4-7)14-9(10)11/h2-4,9H,5,12H2,1H3

InChI Key

UJXXXXSYTLMOFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN)OC(F)F

Origin of Product

United States

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